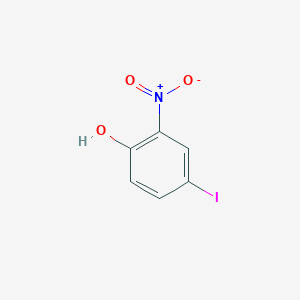

4-Iodo-2-nitrophenol

Overview

Description

4-Iodo-2-nitrophenol is a chemical compound with the molecular formula C6H4INO3 . It has a molecular weight of 265.01 g/mol . It is a solid substance with a yellow-green color .

Synthesis Analysis

The synthesis of 4-Iodo-2-nitrophenol can be achieved through the nitration of 4-iodophenol in the presence of monochloramine . The decomposition of 4-iodophenol in the presence of monochloramine follows a pseudo-second-order decay . Various factors including monochloramine dose, pH, temperature, nitrite concentration, and free chlorine contact time (before chloramination) affect the transformation .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-nitrophenol is represented by the InChI code1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H . The 4-iodobenzene ring is inclined to the phenol ring by a dihedral angle of 39.1 (2)° . Chemical Reactions Analysis

4-Iodo-2-nitrophenol can undergo various chemical reactions. For instance, it can be transformed to form 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine . The cytotoxicity of the chloraminated 4-iodophenol samples increases continuously with contact time .Physical And Chemical Properties Analysis

4-Iodo-2-nitrophenol has a melting point of 80-81 °C and a predicted boiling point of 296.4±25.0 °C . Its density is predicted to be 2.176±0.06 g/cm3 . The compound is stored at 2-8°C, protected from light .Scientific Research Applications

Environmental Impact and Degradation

- Nitrophenols, including compounds like 4-nitrophenol, are crucial in the environmental context due to their use in various industries like explosives, pharmaceuticals, and pesticides. They are recognized as priority pollutants. Studies have explored their toxic effects and degradability in anaerobic systems, with findings indicating that nitrophenols can be more inhibitory to acetate utilization than propionate utilization. The transformation of nitrophenols under anaerobic conditions into different compounds, like aminophenols, has been observed (Uberoi & Bhattacharya, 1997).

Detection and Removal Techniques

- Advanced detection and removal techniques for nitrophenols, such as 4-nitrophenol, are being researched. One study discusses the microwave-assisted synthesis of silver oxide-zinc oxide composite nanocones for electrochemical detection and photodegradation of 4-nitrophenol in water (Chakraborty et al., 2021). Another study presents the development of magnetic Fe@Au core-shell nanoparticles anchored on graphene oxide as a recyclable nanocatalyst for the reduction of nitrophenol compounds (Gupta et al., 2014).

Photocatalysis and Environmental Analysis

- The photocatalytic activity of nitrophenols, including their atmospheric occurrence and degradation pathways, is a significant area of research. This includes studies on the photochemistry of nitrophenol molecules and clusters, exploring intra- vs intermolecular hydrogen bond dynamics (Grygoryeva et al., 2016). Additionally, the fate and toxic effects of nitrophenols in aquatic systems and their impact on macrophytes, algae, and fauna have been investigated (Zieris et al., 1988).

Biodegradation

- The biodegradation of nitrophenols like 4-nitrophenol in various biological systems, including sequencing batch reactors and specific bacterial strains capable of degrading these compounds, is also a critical research topic. One study identifies a novel gene cluster in Rhodococcus opacus for 4-nitrophenol degradation (Kitagawa et al., 2004).

Molecular Interactions and Catalysis

- Research into the molecular interactions and catalysis involving nitrophenol compounds is another area of focus. For instance, studies have examined the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in specific nitrophenol derivatives (Garden et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

Nitrophenol compounds, in general, are known to interact with various enzymes and proteins within the cell .

Mode of Action

It’s structurally similar compound, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation, a critical process in cellular energy production

Biochemical Pathways

Given the potential uncoupling effect mentioned above, it could impact the electron transport chain in mitochondria, thereby affecting atp production .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .

Result of Action

Based on its potential uncoupling effect, it could lead to a decrease in atp production, potentially affecting various cellular processes that rely on atp for energy .

properties

IUPAC Name |

4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDEIXKHGCDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176189 | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21784-73-6 | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

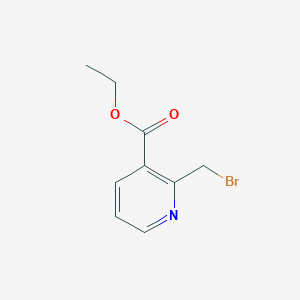

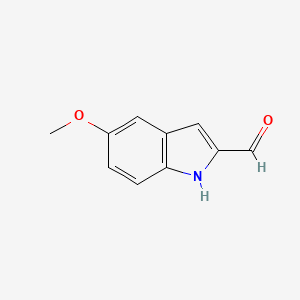

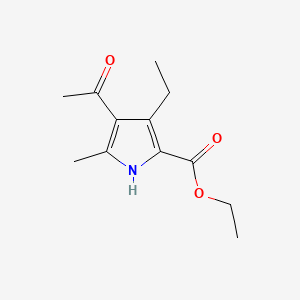

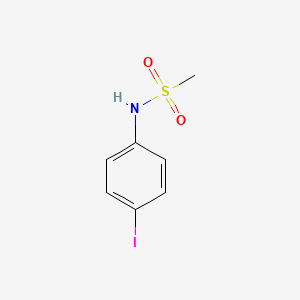

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)